6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- Position 2: Methylsulfanyl (-SCH₃) group, which enhances lipophilicity and influences electronic properties .
- Position 5: Methyl (-CH₃) substituent, a common moiety in bioactive triazolopyrimidines for steric stabilization .
- Position 6: 3,4-Dimethoxyphenyl group, contributing to π-π stacking interactions and improved membrane permeability .
- Position 7: Primary amine (-NH₂), a critical pharmacophore for hydrogen bonding in biological targets .
Properties
Molecular Formula |
C15H17N5O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C15H17N5O2S/c1-8-12(9-5-6-10(21-2)11(7-9)22-3)13(16)20-14(17-8)18-15(19-20)23-4/h5-7H,16H2,1-4H3 |
InChI Key |
VCXOFHMZOMDPFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1C3=CC(=C(C=C3)OC)OC)N)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with 5-methyl-2-(methylsulfanyl)pyrimidine-4,6-dione in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or toluene, and the mixture is heated to reflux for several hours to facilitate cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Key Structural Features and Reactivity
The compound features a triazolopyrimidine core fused with a dimethoxyphenyl group and a methylsulfanyl substituent . Its reactivity is influenced by:
-
Electron-rich nitrogen atoms in the triazole and pyrimidine rings
-
Methylsulfanyl group (SMe), which can undergo oxidation or nucleophilic substitution
-
Dimethoxyphenyl moiety , susceptible to demethylation or electrophilic aromatic substitution
-
Amine group at position 7, capable of protonation, acylation, or nucleophilic attack
Oxidation of the Methylsulfanyl Group
The SMe group can oxidize to sulfoxide (S(O)Me) or sulfone (SO₂Me) under oxidizing conditions (e.g., hydrogen peroxide, mCPBA). This reaction is critical for modifying lipophilicity and biological activity .
Table 1: Oxidation Pathways
| Reaction Type | Reagent | Product |
|---|---|---|
| SMe → SO₂Me | H₂O₂, AcOH | Sulfone derivative |
| SMe → SO₂Me | mCPBA | Sulfone derivative |
Demethylation of Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl moiety is prone to acid-catalyzed demethylation , yielding catechol derivatives. This reaction alters the compound’s solubility and electronic properties.
Table 2: Demethylation Conditions
| Reagent | Temperature | Time | Product |
|---|---|---|---|
| HBr, AcOH | 100°C | 4–6 h | Catechol derivative |
| BCl₃ | -10°C | N/A | Partial demethylation |
Amination at Position 7
The 7-amine group can undergo acylation or alkylation to form amides or quaternary ammonium salts, respectively. These modifications may enhance binding affinity to biological targets .
Example Reaction :
Substitution at the Pyrimidine Ring
The triazolopyrimidine core may participate in nucleophilic aromatic substitution at positions adjacent to electron-withdrawing groups (e.g., SMe). This reaction is rare but possible under forcing conditions .
Biological Interactions and Reaction Mechanisms
The compound’s biological activity (e.g., CDK inhibition) involves interactions with protein targets. Key mechanisms include:
-
Hydrogen bonding with enzyme active sites (e.g., via the amine group)
-
Nonpolar interactions mediated by the methylsulfanyl and dimethoxyphenyl groups
-
Covalent binding to cysteine residues in proteins (via activated intermediates like thioamides)
Table 3: Biological Target Engagement
| Target Protein | Interaction Type | Key Functional Group Involved |
|---|---|---|
| CDKs | Hydrogen bonding | NH₂ group |
| Gyrase | Hydrophobic interactions | Dimethoxyphenyl, SMe |
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as photoactive compounds.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the triazole and pyrimidine rings allows for strong interactions with nucleic acids and proteins, potentially disrupting key biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares substituents and bioactivities of related triazolopyrimidines:
Key Differences and Structure-Activity Relationships (SAR)
- Position 2: Methylsulfanyl in the target compound offers moderate electron-withdrawing effects compared to dimethylaminomethyl in compound 94 (), which may enhance solubility but reduce metabolic stability .
- Position 6 : The 3,4-dimethoxyphenyl group distinguishes the target from analogues with simple phenyl () or halogenated aryl groups (). Methoxy groups improve lipophilicity and may enhance CNS penetration compared to polar substituents like sulfonamides () .
- Position 7 : Primary amine in the target contrasts with bulkier substituents (e.g., 2-naphthyl in ), which may hinder target binding but improve selectivity .
Biological Activity
The compound 6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a member of the triazole family and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and biological evaluations based on various studies.
Chemical Structure
The compound's structure includes a triazole ring fused with a pyrimidine moiety, which is known to influence its biological activity. The presence of the 3,4-dimethoxyphenyl group and the methylsulfanyl substituent are critical for its interactions with biological targets.
Anticancer Properties
Several studies have indicated that compounds containing triazole and pyrimidine scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated potent activity against MCF-7 (breast cancer) and Bel-7402 (hepatoma) cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways including the modulation of signaling cascades related to cell survival and death .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | MCF-7 | TBD | TBD |
| Related Triazole Compound | Bel-7402 | 15.6 |
Antimicrobial Activity
Research has shown that triazole derivatives exhibit antimicrobial properties against a range of pathogens. The compound may also possess similar activities due to structural similarities with other known antimicrobial agents. For example, studies have reported that certain triazole derivatives can inhibit bacterial growth effectively .
Enzyme Inhibition
Enzyme inhibition studies suggest that this compound could act as an inhibitor for specific enzymes involved in cancer metabolism or microbial resistance mechanisms. The inhibition of dihydroorotate dehydrogenase (DHODH) has been noted in related compounds, indicating potential applications in immunosuppressive therapy or as antiviral agents .
Synthesis
The synthesis of 6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions that include the formation of the triazole ring followed by the introduction of the phenyl and methylsulfanyl groups. Various synthetic routes have been explored to optimize yield and purity .
Case Studies
In a notable study involving related compounds, researchers synthesized a series of triazole derivatives and evaluated their anticancer activities. The findings indicated that modifications to the phenyl substituents significantly impacted cytotoxic potency against cancer cells. Such studies underline the importance of structural diversity in enhancing biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
